

5-Methoxyindoleacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Methoxyindoleacetic acid*

Cat. No.: *B1199682*

[Get Quote](#)

An In-depth Technical Guide to **5-Methoxyindoleacetic Acid**: Chemical Properties, Structure, and Biological Significance

Introduction

5-Methoxyindole-3-acetic acid (5-MIAA) is an indole compound that serves as a metabolite of melatonin and is found in the pineal gland.^[1] It belongs to the class of indole-3-acetic acid derivatives, which are characterized by an acetic acid group attached to the third carbon of the indole ring system.^[2] This compound has garnered interest within the scientific community for its diverse biological activities, including antibacterial properties and its potential to function as both a pro-oxidant and an antioxidant.^[3] Furthermore, 5-MIAA is utilized as a chemical reagent and a precursor in the synthesis of various pharmacologically active molecules, such as antitumor agents and selective COX-2 inhibitors.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and known biological pathways for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical structure of **5-Methoxyindoleacetic acid** is defined by an indole core, with a methoxy group (-OCH₃) substituted at the 5th position and an acetic acid (-CH₂COOH) group at the 3rd position.

- IUPAC Name: 2-(5-methoxy-1H-indol-3-yl)acetic acid^[5]

- SMILES: COC1=CC=C2NC=C(CC(O)=O)C2=C1[1]
- InChI: InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)[5]

Chemical and Physical Properties

The key physicochemical properties of **5-Methoxyindoleacetic acid** are summarized in the table below, providing essential data for experimental design and application.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[1][3][5]
Molecular Weight	205.21 g/mol	[1][3][5]
Appearance	White solid / Crystalline solid	[1][6]
Melting Point	145-148 °C (decomposes)	[4]
Solubility	DMSO: 88 mg/mL (428.83 mM) DMF: 20 mg/mL Ethanol: 10 mg/mL DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1][6]
Storage Temperature	Powder: -20°C for 3 years In solvent: -80°C for 1 year	[1][3]
CAS Number	3471-31-6	[1][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **5-Methoxyindoleacetic acid** are crucial for its application in research and development.

Synthesis Protocols

Two common synthetic routes for indole derivatives like 5-MIAA are outlined below.

1. Synthesis from 5-Bromoindole (Ullmann Condensation Approach)

This method involves the methylation of a bromo-substituted indole precursor.

- Step 1: Reaction Setup: In a suitable reaction vessel, 5-bromoindole is combined with a 30% solution of sodium methoxide in methanol.[7][8]
- Step 2: Catalysis: A copper-based catalyst system, such as cuprous bromide (CuBr) and a nitrogen-containing ligand like phenanthroline, is introduced to the mixture at room temperature.[7][8]
- Step 3: Heating and Monitoring: The reaction mixture is heated to a temperature between 80-120°C and maintained for 5-10 hours. The progress of the reaction is monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
- Step 4: Workup and Purification: Upon completion, the mixture is cooled, and the methanol is removed via distillation under reduced pressure. The resulting residue is then purified through extraction and recrystallization to yield the 5-methoxyindole product, which can be further modified to produce 5-MIAA.[8]

2. Synthesis from 2-Nitrophenylacetic Acid Derivative

This multi-step approach builds the indole ring system through reduction and cyclization.

- Step 1: Preparation of 5-methoxy-2-nitrophenylacetic acid: The synthesis begins with the appropriate substituted o-nitrophenylacetic acid.[9]
- Step 2: Reductive Cyclization: The nitro-substituted intermediate is dissolved in anhydrous methanol. A slurry of 10% palladium on activated carbon is added as a catalyst, followed by the addition of ammonium formate.[7][9]
- Step 3: Reaction Execution: The mixture is stirred at room temperature for approximately one hour. This step involves the reduction of the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the indole ring.[7][9]
- Step 4: Isolation: The reaction mixture is filtered through a bed of Celite to remove the palladium catalyst. The filtrate is then processed to isolate the final product, which can be purified by recrystallization.[9]

Analytical Methodologies

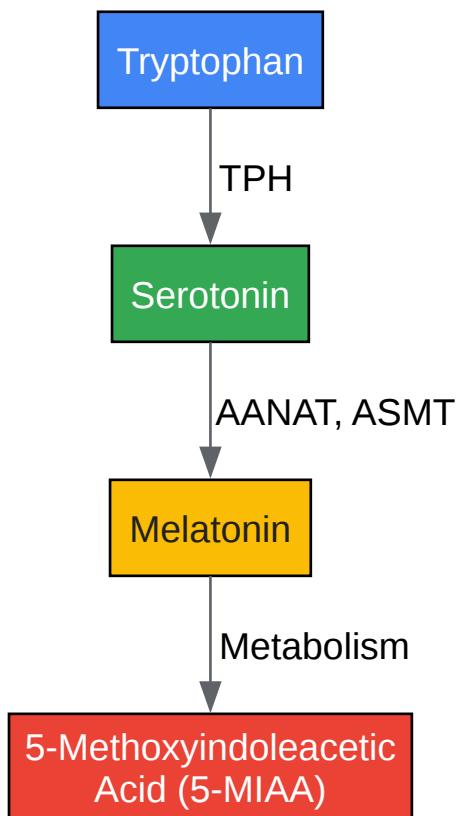
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of indoleacetic acid derivatives in biological matrices.

LC-MS/MS Protocol for Analysis in Urine/Plasma

This generalized protocol is based on established methods for the closely related analyte, 5-hydroxyindoleacetic acid (5-HIAA).[\[10\]](#)[\[11\]](#)[\[12\]](#)

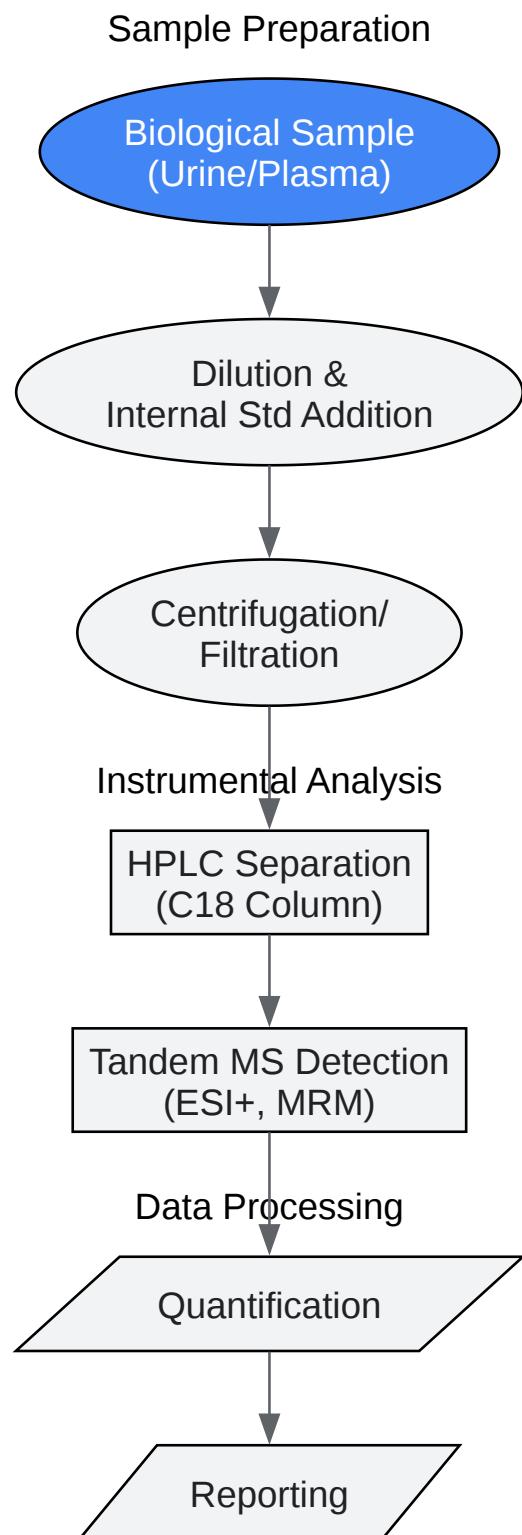
- Step 1: Sample Preparation: Biological samples (e.g., urine or plasma) are prepared using a simple "dilute-and-shoot" method or protein precipitation.[\[10\]](#)[\[12\]](#) For urine, this may involve a 1:1 dilution with a suitable buffer.[\[13\]](#) For plasma, protein precipitation is achieved by adding a solvent like acetonitrile.[\[12\]](#) A stable isotope-labeled internal standard (e.g., 5-HIAA-d5) is added to correct for matrix effects and procedural losses.[\[10\]](#)
- Step 2: Chromatographic Separation: The prepared sample is injected into an LC system. Separation is achieved using a reversed-phase analytical column (e.g., C18).[\[10\]](#)[\[12\]](#) A gradient elution with a mobile phase, typically consisting of an aqueous component with an acid (like formic acid) and an organic solvent (like methanol or acetonitrile), is used to separate the analyte from other matrix components.
- Step 3: Mass Spectrometry Detection: The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in positive ion mode.[\[10\]](#)[\[13\]](#)
- Step 4: Quantification: The analyte is quantified using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard to ensure specificity and accurate quantification.[\[10\]](#)[\[12\]](#)

Biological Activity and Signaling Pathways


5-Methoxyindoleacetic acid is a metabolite within the tryptophan metabolic pathway.[\[2\]](#)

Tryptophan is an essential amino acid that is converted into several biologically active molecules, including serotonin and melatonin. 5-MIAA is formed from melatonin.[\[1\]](#) While the direct signaling pathways of 5-MIAA are not as extensively characterized as those of its parent

compounds, related 5-methoxyindole structures have been shown to influence key cellular processes. For instance, certain indole derivatives can modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation, and can also control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.[14][15]


Visualizations

The following diagrams illustrate the metabolic origin of 5-MIAA and a typical analytical workflow.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway from Tryptophan to 5-MIAA.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for LC-MS/MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxyindole-3-acetic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. hmdb.ca [hmdb.ca]
- 3. goldbio.com [goldbio.com]
- 4. 5-Methoxyindole-3-acetic acid | 3471-31-6 [chemicalbook.com]
- 5. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5-Methoxyindoleacetic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1199682#5-methoxyindoleacetic-acid-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1199682#5-methoxyindoleacetic-acid-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com